molecular formula C32H26FN7O5S2 B2500198 N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 393583-92-1

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2500198
CAS No.: 393583-92-1
M. Wt: 671.72
InChI Key: WOXRFKZVLSDKHG-UHFFFAOYSA-N
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Description

The compound N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a structurally complex heterocyclic molecule featuring:

  • A 4,5-dihydropyrazol-1-yl core substituted with 4-fluorophenyl and thiophen-2-yl groups.
  • A 4H-1,2,4-triazole ring linked via a sulfanyl-ethyl spacer to the pyrazoline moiety.
  • A 4-nitrophenyl substituent on the triazole and a 4-methoxybenzamide group attached to the triazole’s methyl position.

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN7O5S2/c1-45-25-14-6-21(7-15-25)31(42)34-18-29-35-36-32(38(29)23-10-12-24(13-11-23)40(43)44)47-19-30(41)39-27(20-4-8-22(33)9-5-20)17-26(37-39)28-3-2-16-46-28/h2-16,27H,17-19H2,1H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXRFKZVLSDKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C29H22ClFN6O2S3
  • Molecular Weight : 637.16 g/mol

IUPAC Name

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
8K5622.5Apoptosis via caspase activation
2bHep3B5.46Tubulin interaction leading to cell aggregation
2eHep3B12.58Similar to colchicine in binding

These compounds induce apoptosis through various pathways, including mitochondrial membrane depolarization and caspase activation.

Antimicrobial Activity

The compound has shown promising results against a range of bacterial and fungal strains:

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli180.5 µg/mL
Staphylococcus aureus200.3 µg/mL
Candida albicans150.7 µg/mL

Antioxidant Activity

Antioxidant properties have been evaluated using DPPH assays:

Assay TypeScavenging Activity (%)
DPPH62
Hydroxyl Radical55

This suggests the compound may mitigate oxidative stress, which is relevant in various disease states.

Computational Studies

Molecular docking studies indicate that the compound forms stable interactions with key residues in target proteins, supporting its biological activities. This computational approach aids in predicting the efficacy and mechanism of action for therapeutic applications.

Cytotoxicity Study

A study involving K562 chronic myelogenous leukemia cells demonstrated that treatment with submicromolar concentrations of a related compound induced significant apoptotic cell death within hours.

Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiophene derivatives against clinical isolates of bacteria, confirming their effectiveness compared to standard antibiotics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Key Observations:

  • Heterocycle Variation : Replacement of thiophene with thiadiazole (as in ) may alter solubility and hydrogen-bonding capacity, affecting pharmacokinetics.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 3g () 4-Chlorophenyl Analog ()
Molecular Weight ~650 g/mol (estimated) 398.4 g/mol 532.9 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.1 (low lipophilicity) 4.8 (high lipophilicity)
Hydrogen Bond Donors 3 2 1
Water Solubility Low (nitro groups) Moderate Low

Analysis:

  • High molecular weight and nitro groups may limit blood-brain barrier penetration, reducing CNS activity compared to lighter analogs .

Computational Predictions and SAR

  • SimilarityLab Analysis : Structural analogs with >70% Tanimoto similarity (e.g., pyrazoline-triazole hybrids) show consensus activity against kinases and inflammatory targets .
  • Activity Cliffs: Minor modifications (e.g., thiophene → thiadiazole) may drastically alter bioactivity, necessitating careful SAR exploration .

Biological Activity

N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound featuring multiple heterocyclic rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H30FN7O4S3C_{30}H_{30}F_{N7}O_{4}S_{3} with a molecular weight of 667.8 g/mol. The structure includes a triazole ring and a pyrazole moiety, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC30 H30 F N7 O4 S3
Molecular Weight667.8 g/mol
LogP3.7127
LogD3.7127
Hydrogen Bond Acceptors14
Hydrogen Bond Donors1
Polar Surface Area117.97 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of pyrazole and triazole have shown significant cytotoxic effects against various cancer cell lines such as HepG2 and A549 . The mechanism of action often involves inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells .

Case Study:
A study demonstrated that compounds with a similar thiophene-pyrazole structure exhibited promising anti-proliferative activity against multiple human cancer cell lines. The presence of the triazole moiety was crucial for enhancing the anticancer properties .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which are common among pyrazole and triazole derivatives. Research indicates that compounds containing these moieties can exhibit antibacterial and antifungal activities .

Mechanism:
The antimicrobial action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring : Variations in the substituents can enhance or reduce activity.
  • Triazole Positioning : The position and nature of substituents on the triazole affect its interaction with biological targets.
  • Sulfanyl Group : This group may play a role in enhancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or thienyl-substituted ketones under reflux conditions (ethanol, 80°C) .
  • Step 2 : Sulfanyl-acetamide coupling using thioglycolic acid derivatives, requiring pH control (6.5–7.5) to avoid side reactions .
  • Step 3 : Triazole ring closure via Huisgen cycloaddition or oxidative methods, with yields improved by Cu(I) catalysis .
  • Key Analytical Tools : Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, FT-IR) be applied to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the thiophene (δ 6.8–7.2 ppm), pyrazole (δ 3.2–3.8 ppm for CH2), and nitrophenyl (δ 8.1–8.3 ppm) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • FT-IR : Identify key functional groups: C=O stretch (~1680 cm⁻¹), NO2 asymmetric stretch (~1520 cm⁻¹), and S–C bond (~680 cm⁻¹) .
  • Mass Spectrometry : Use HRMS-ESI to confirm molecular ion ([M+H]+) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, dihedral angles) be resolved?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve discrepancies by comparing experimental data (e.g., C–C bond lengths: 1.45–1.52 Å) with DFT-optimized geometries. Use software like Mercury or Olex2 for refinement .
  • Case Study : In analogous pyrazolyl-triazole derivatives, deviations in dihedral angles (e.g., 5–15°) between crystallographic and computational models were attributed to crystal packing forces .
  • Validation : Cross-check with spectroscopic data (e.g., NOE correlations in NMR) to confirm conformational stability .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :

  • Modular SAR Design :
Substituent Biological Impact Reference
4-FluorophenylEnhanced kinase inhibition (IC50: 0.8 µM vs. 2.1 µM for non-fluorinated analog)
Thiophen-2-ylImproved solubility (LogP reduction by 0.5 units) and antimicrobial activity
4-NitrophenylIncreased electrophilicity, correlating with apoptotic activity in cancer cells
  • Assay Selection : Use enzyme inhibition (e.g., EGFR kinase) and cell viability assays (MTT on HeLa cells) with dose-response curves (1 nM–100 µM) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to calculate bioavailability (TPSA > 90 Ų indicates poor absorption) and cytochrome P450 interactions .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity analysis (e.g., ΔG = -9.2 kcal/mol for PARP-1 binding) .
  • Metabolite Identification : Simulate phase I/II metabolism (CYP3A4 oxidation, glucuronidation) using MetaSite .

Q. What experimental approaches resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., 37°C, 5% CO2 for cell cultures; fixed DMSO concentration ≤0.1%) .
  • Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (MIC: 16 µg/mL) and time-kill assays .
  • Statistical Analysis : Apply ANOVA/Tukey’s test to compare IC50 values from independent studies (p < 0.05 threshold) .

Methodological Notes

  • Contradiction Management : When synthetic yields vary (e.g., 45% vs. 68%), optimize via DoE (Design of Experiments) to identify critical factors (temperature, catalyst loading) .
  • Biological Data Interpretation : Cross-reference cytotoxicity (CC50) and therapeutic indices (TI = CC50/IC50) to distinguish specific vs. nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.